N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an indazole moiety. The trifluoromethyl group is known for its unique chemical properties, including high electronegativity and lipophilicity, which contribute to the compound’s stability and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor of one of the building blocks of DNA .
Mode of Action
It is known to interact with its target, thymidylate synthase . The interaction with this enzyme could potentially inhibit its function, affecting DNA synthesis and cell proliferation .
Biochemical Pathways
Given its target, it is likely to affect theDNA synthesis pathway . By inhibiting Thymidylate synthase, it could disrupt the formation of dTMP, thereby affecting DNA synthesis and cell proliferation .
Result of Action
Given its target, it is likely to affectcell proliferation . By inhibiting Thymidylate synthase and disrupting DNA synthesis, it could potentially inhibit cell proliferation .
Preparation Methods
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 1-methyl-1H-indazole-3-carboxylic acid in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (1-hydroxy-7-azabenzotriazole). The reaction is typically carried out in a solvent mixture of acetonitrile, ethanol, and water .
Chemical Reactions Analysis
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with unique chemical and physical properties
Comparison with Similar Compounds
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:
N-(2-chloro-5-(trifluoromethyl)phenyl)imidodicarbonimidic diamide: This compound shares the trifluoromethyl and chloro substituents but differs in its core structure, leading to different chemical properties and biological activities.
N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide: This compound has a longer alkyl chain, which affects its solubility and interaction with biological membranes.
The unique combination of the trifluoromethyl group and the indazole moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-23-13-5-3-2-4-10(13)14(22-23)15(24)21-12-8-9(16(18,19)20)6-7-11(12)17/h2-8H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWQWAGWNZIKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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